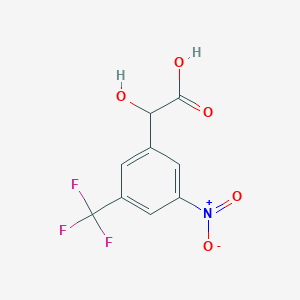
3-Nitro-5-(trifluoromethyl)mandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-5-(trifluoromethyl)mandelic acid is an organic compound characterized by the presence of nitro, trifluoromethyl, and mandelic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)mandelic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-(trifluoromethyl)mandelic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Nitro-5-(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted mandelic acid derivatives.
科学的研究の応用
3-Nitro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Nitro-5-(trifluoromethyl)mandelic acid involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The mandelic acid moiety can interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)mandelic acid: Similar but lacks the nitro group.
3-Nitro-4-(trifluoromethyl)benzoic acid: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
3-Nitro-5-(trifluoromethyl)mandelic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
284048-00-6 |
|---|---|
分子式 |
C9H6F3NO5 |
分子量 |
265.14 g/mol |
IUPAC名 |
2-hydroxy-2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)5-1-4(7(14)8(15)16)2-6(3-5)13(17)18/h1-3,7,14H,(H,15,16) |
InChIキー |
YTBCJWZJCBIDCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















